(Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Organic Synthesis and Fluorescence Probes
One significant application of derivatives similar to "(Z)-6-methyl-3-(((6-methylpyridin-2-yl)amino)methylene)-2H-pyran-2,4(3H)-dione" is in organic synthesis, where these compounds serve as precursors for the synthesis of complex molecules. For example, 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, obtained from the condensation of dialkylamines and 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, have been used to create fluorescently active bicyclic pyridinone compounds. These compounds exhibit longer absorption and emission wavelengths than 7-amino-4-methylcoumarin (AMC), suggesting their potential as fluorescence activity-based probes for tracing biological pathways (Prior et al., 2014).
Molecular Structures and Tautomerism
The structures of acylpyran-diones, -triones, and acylpyridinediones have been extensively studied to understand their intramolecular hydrogen bonding and tautomerism. For instance, the 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione is found to be tautomeric and predominantly in the 4-hydroxy form. This research provides insights into the chemical behavior of these compounds, which is crucial for their application in synthetic chemistry and the design of molecules with specific properties (Hansen et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-(6-methylpyridin-2-yl)iminomethyl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-4-3-5-12(15-8)14-7-10-11(16)6-9(2)18-13(10)17/h3-7,16H,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZOWQOWNSYOSZ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.